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  • Product: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile
  • CAS: 168465-06-3

Core Science & Biosynthesis

Foundational

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile This guide serves as a comprehensive technical resource for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing core data, scientific context, and procedural insights into 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile. The document focuses on its fundamental physicochemical properties, the rationale behind key analytical values, and the established methodologies for its synthesis.

Core Physicochemical Properties

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a polysubstituted pyrazole derivative. The pyrazole ring system is a foundational scaffold in medicinal chemistry, and understanding the precise physical and chemical characteristics of its derivatives is paramount for successful application in research and development.[1][2][3]

The foundational properties of this compound are summarized below.

PropertyValueData Source
Molecular Formula C₁₂H₁₂N₄Chemdiv[4]
Molecular Weight 212.25 g/mol Chemdiv[4]
Exact Mass 212.1062 DaCalculated

The Scientific Rationale: Molecular Weight vs. Exact Mass

For the practicing scientist, the distinction between molecular weight and exact mass is not merely semantic; it is fundamental to the proper execution and interpretation of both synthetic and analytical procedures.

  • Molecular Weight (Average Mass): This value, 212.25 g/mol , represents the weighted average mass of all naturally occurring isotopes of the constituent atoms (carbon, hydrogen, nitrogen) based on their terrestrial abundance.[4] It is the indispensable value for all stoichiometric calculations in the laboratory, such as determining the molar equivalents of reactants for a synthesis or preparing solutions of a specific molarity.

  • Exact Mass (Monoisotopic Mass): This value, 212.1062 Da, is the calculated mass of a single molecule containing only the most abundant isotope of each element (¹²C, ¹H, ¹⁴N). Its utility is most pronounced in high-resolution mass spectrometry (HRMS). When a sample is analyzed by HRMS, the instrument can resolve masses to several decimal places, allowing for the experimental determination of the exact mass. This experimental value can then be compared to the calculated exact mass to confirm the elemental composition and, by extension, the identity of a synthesized compound with high confidence.

Synthesis and Methodologies

The synthesis of 5-aminopyrazole-4-carbonitriles is well-established in the chemical literature and typically proceeds via a highly efficient, one-pot, three-component reaction.[5][6][7] This approach is favored for its atom economy and adherence to the principles of green chemistry.[5][6]

The general strategy involves the condensation of a hydrazine derivative, a β-ketonitrile or an equivalent precursor, and often a catalyst to facilitate the cyclization. For the title compound, the reactants would be benzylhydrazine, a derivative of acetoacetonitrile, and malononitrile.

Experimental Protocol: Three-Component Synthesis

The following is a representative, field-proven protocol for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives.

  • Reaction Setup: To a 50 mL round-bottom flask, add benzylhydrazine (1 mmol), malononitrile (1 mmol), and the appropriate β-keto compound (1 mmol).

  • Solvent and Catalyst: Add a suitable solvent system, such as an ethanol/water mixture (1:1, 10 mL).[5][6] Introduce a catalyst if required by the specific substrate reactivity. While some reactions proceed without a catalyst, various catalysts like NiFe₂O₄ nanoparticles or layered double hydroxides have been shown to improve yields and reaction times.[6][7]

  • Reaction Execution: Stir the mixture at a controlled temperature, typically ranging from room temperature to 55 °C, depending on the specific reactants.[6][7]

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be isolated by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove residual reactants and byproducts. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Benzylhydrazine Reaction One-Pot Condensation (Solvent: EtOH/H₂O, 55°C) R1->Reaction R2 Malononitrile R2->Reaction R3 Acetoacetonitrile Derivative R3->Reaction Product 5-Amino-1-benzyl-3-methyl- 1H-pyrazole-4-carbonitrile Reaction->Product Cyclization

Caption: Workflow for the three-component synthesis of the target pyrazole.

Applications in Research and Drug Development

The 5-aminopyrazole scaffold, of which the title compound is a member, is a privileged structure in medicinal chemistry.[2] These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have been incorporated into molecules targeting a wide range of biological pathways.[3] Derivatives have been investigated for numerous therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds, underscoring the importance of this chemical class in the development of new pharmaceuticals.[2][3][6]

References

  • Compound 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile. Chemdiv.
  • 5-AMINO-1-BENZYL-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE. NextSDS.
  • 91091-13-3|5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile. BLDpharm.
  • 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem.
  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile. Merck.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | SCBT. Santa Cruz Biotechnology.
  • 5-amino-1-benzyl-1h-pyrazole-4-carbonitrile. PubChemLite.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
  • synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanoc
  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
  • -pyrazole-4-carbonitriles in green media.
  • A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.

Sources

Exploratory

Preliminary Toxicity Profiling of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3) Executive Summary & Toxicologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3)

Executive Summary & Toxicological Context

In contemporary medicinal chemistry, 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile serves as a highly versatile building block. It is frequently utilized in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds for kinase inhibitors (e.g., VEGFR-2), Topoisomerase II inhibitors, and PCAF bromodomain inhibitors [1, 2].

However, before advancing derivatives of this scaffold into late-stage lead optimization, rigorous preliminary toxicity profiling of the core intermediate is mandatory. The presence of an exocyclic primary amine on a pyrazole ring, combined with a benzyl substituent and a cyano group, presents specific structural alerts for bioactivation and acute toxicity [3]. As a Senior Application Scientist, I have designed this guide to move beyond generic screening checklists. Here, we dissect the mechanistic causality behind the toxicity of aminopyrazole carbonitriles and provide self-validating, step-by-step protocols to quantify these risks early in the drug development pipeline.

Mechanistic Rationale: Structural Alerts & Bioactivation Potential

To design an effective toxicity profiling strategy, we must first understand the molecule's metabolic liabilities. The toxicity of structurally related aminopyrazole carbonitriles (e.g., 5-amino-1H-pyrazole-3-carbonitrile) typically falls under GHS Acute Toxicity Categories 3 and 4 (Oral/Dermal) [4]. The primary drivers of this toxicity are:

  • The Aminopyrazole Motif (Bioactivation Alert): Primary heteroaromatic amines are notorious for undergoing Cytochrome P450 (CYP450)-mediated N-hydroxylation. Subsequent phase II conjugation (e.g., sulfation) or spontaneous dehydration can yield highly reactive electrophilic species (such as nitrenium ions or epoxides). These intermediates can covalently bind to hepatic proteins, causing drug-induced liver injury (DILI), or deplete intracellular glutathione (GSH) [5].

  • The Benzyl Group: Susceptible to rapid benzylic oxidation by CYP3A4 and CYP2D6, potentially leading to reactive benzaldehyde derivatives if further metabolized.

  • The Cyano Group: While generally stable in conjugated heteroaromatic systems, its strong electron-withdrawing nature alters the electron density of the pyrazole ring, influencing the binding affinity and orientation within the CYP450 active site.

To visualize this risk, the following diagram illustrates the predicted bioactivation pathway of the scaffold.

G A 5-Amino-1-benzyl-3-methyl- 1H-pyrazole-4-carbonitrile B CYP450 Oxidation (Hepatic Metabolism) A->B Phase I Metabolism C Reactive Aminopyrazole Intermediate (N-OH / Epoxide) B->C Bioactivation D GSH Conjugation (Detoxification) C->D + Glutathione (GSH) E Covalent Protein Binding (Hepatotoxicity / Oxidative Stress) C->E Macromolecule Binding

Predicted CYP450-mediated bioactivation pathway of the aminopyrazole scaffold.

Tiered Toxicity Profiling Workflow

To systematically de-risk this compound, we employ a tiered approach. We prioritize in vitro assays that directly interrogate the mechanistic liabilities identified above, ensuring that every protocol is a self-validating system with internal controls.

Workflow T1 Tier 1: In Silico Profiling (QSAR & Structural Alerts) T2 Tier 2: In Vitro Assays (HepG2, MicroAmes, GSH Trapping) T1->T2 D1 Review: Mutagenic or Highly Toxic? T2->D1 T3 Tier 3: In Vivo Acute Toxicity (OECD 425 Up-and-Down) Proceed Proceed to Lead Optimization T3->Proceed Acceptable Safety Margin D1->T3 No (Go) Stop Halt / Scaffold Hopping D1->Stop Yes (No-Go)

Tiered decision-making workflow for preliminary toxicity profiling.
Tier 2: In Vitro Experimental Methodologies
Protocol A: Reactive Metabolite Trapping (GSH Assay)

Causality: Because the aminopyrazole ring is a known structural alert for the formation of reactive electrophiles [5], we must empirically determine if human liver microsomes (HLMs) bioactivate the compound. We use Glutathione (GSH) as a nucleophilic trap. If reactive intermediates are formed, they will covalently bind to GSH, and the resulting adducts can be quantified via LC-MS/MS.

Step-by-Step Procedure:

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled Human Liver Microsomes (HLMs), 5 mM GSH, and 10 µM of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes in a shaking water bath. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH adducts) in positive electrospray ionization (ESI+) mode.

  • Self-Validation Control: Run a parallel incubation without NADPH. The absence of GSH adducts in this negative control validates that adduct formation is strictly CYP450-dependent. Use Acetaminophen as a positive control.

Protocol B: High-Throughput Hepatotoxicity (HepG2 CellTiter-Glo)

Causality: The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 cell line to assess acute cytotoxicity resulting from the parent compound and its immediate metabolites. We measure intracellular ATP levels (CellTiter-Glo) because ATP depletion is a highly sensitive, early indicator of mitochondrial dysfunction and cell death.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM (final DMSO concentration ≤ 0.5%).

  • Incubation: Incubate the cells with the compound for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Self-Validation Control: Include 0.5% DMSO as a vehicle control (100% viability baseline) and Chlorpromazine as a positive cytotoxic control. Calculate the IC₅₀ using non-linear regression.

Protocol C: Miniaturized Ames Test (MicroAmes)

Causality: The primary aromatic/heteroaromatic amine moiety is a classic trigger for DNA intercalation and point mutations. The MicroAmes test (a miniaturized version of OECD 471) assesses mutagenic potential using minimal compound quantities.

Step-by-Step Procedure:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation: Prepare S9 mix (rat liver extract + cofactors) to simulate mammalian hepatic metabolism.

  • Exposure: In a 384-well format, expose the bacterial strains to 5 concentrations of the test compound (up to 500 µ g/well ), both in the presence (+S9) and absence (-S9) of metabolic activation.

  • Incubation & Scoring: Add a pH indicator medium. Incubate for 48-72 hours at 37°C. Score wells for color change (indicating bacterial growth due to reversion mutations).

  • Self-Validation Control: Use 2-Aminoanthracene as a positive control for +S9 conditions, ensuring the metabolic activation system is fully functional.

Data Synthesis & Decision Matrix

To ensure objective go/no-go decisions before advancing to in vivo animal models (such as the OECD 425 Acute Oral Toxicity Up-and-Down Procedure), we synthesize the quantitative data against strict industry thresholds.

Assay / ProtocolBiological EndpointTarget Threshold (Go)Critical Alert (No-Go)
GSH Trapping (LC-MS/MS) Reactive Metabolite FormationNo detectable GSH adducts (or <10% relative to positive control).High abundance of GSH adducts; requires structural modification (e.g., blocking the amine).
HepG2 Cytotoxicity Cell Viability (ATP Depletion)IC₅₀ > 50 µMIC₅₀ < 10 µM (Indicates severe acute hepatotoxicity).
MicroAmes Test Mutagenicity (Revertant Count)< 2-fold increase in revertants over vehicle control (-S9 and +S9).≥ 2-fold dose-dependent increase in revertants (Mutagenic alert).
CYP450 Inhibition CYP3A4 / CYP2D6 IC₅₀IC₅₀ > 10 µMIC₅₀ < 1 µM (High risk of drug-drug interactions).

Note: If the compound clears the thresholds in this matrix, it is deemed safe for preliminary in vivo dose-ranging studies (Tier 3).

Conclusion

Profiling the toxicity of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile requires a targeted approach that acknowledges its specific chemical liabilities—namely, the potential for CYP450-mediated bioactivation of the aminopyrazole core. By employing GSH trapping, ATP-depletion cytotoxicity assays, and mutagenicity screening, researchers can rapidly establish a robust safety profile. If reactive metabolites are detected, medicinal chemists can utilize this data to perform rational scaffold hopping or steric shielding of the primary amine, thereby rescuing the core structure for future therapeutic applications.

References

  • ResearchGate. (2025). Design, Synthesis and Biological Studies of Carbazole-Thiosemicarbazones Hybrids as Potential Topoisomerase II Catalytic Inhibitors. Retrieved from[Link]

  • ResearchGate. (2025). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Retrieved from[Link]

  • Semantic Scholar. (2015). Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21180574, 5-Amino-1H-pyrazole-3-carbonitrile. Retrieved from[Link]

  • Exaly. (2025). Can In Vitro Metabolism-Dependent Covalent Binding Data in Live Cells Differentiate... Mechanisms of Toxicity. Retrieved from [Link]

Foundational

Whitepaper: Pharmacokinetics and Bioavailability of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Executive Summary In contemporary medicinal chemistry, 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3) serves as a privileged building block and a highly versatile pharmacophore. It is extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3) serves as a privileged building block and a highly versatile pharmacophore. It is extensively utilized in the synthesis of complex fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), tropomyosin receptor kinase A (TRKA), and various antiprotozoal targets[1][2].

Understanding the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of this core scaffold is critical for researchers aiming to optimize lead compounds. This technical guide synthesizes the physicochemical properties, in vivo bioavailability constraints, and metabolic liabilities of this pyrazole derivative, providing self-validating experimental protocols for preclinical evaluation.

Physicochemical Profiling & Predictive ADME

The foundational PK behavior of any small molecule is dictated by its physicochemical properties. The structural features of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile—specifically the lipophilic benzyl group and the electron-withdrawing carbonitrile moiety—create a highly favorable profile for passive membrane diffusion.

Causality in Design: The presence of the strongly electron-withdrawing carbonitrile group (-C≡N) at the C4 position significantly reduces the basicity of the adjacent C5-amino group. Consequently, the primary amine remains largely unprotonated at physiological pH (7.4). This lack of ionization prevents the high desolvation energy penalty typically associated with protonated amines, thereby facilitating rapid transcellular diffusion across the intestinal epithelium.

Table 1: Physicochemical and Predictive ADME Parameters
ParameterValuePharmacokinetic Implication
Molecular Weight 212.25 g/mol < 500 Da; Ideal for rapid dissolution and high passive permeability.
Calculated LogP ~2.1Optimal balance between aqueous solubility and lipid membrane partitioning.
Polar Surface Area (PSA) 67.6 Ų< 140 Ų; Predicts excellent intestinal absorption and potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (-NH₂)Compliant with Lipinski’s Rule of 5; limits excessive hydrogen bonding with water.
H-Bond Acceptors (HBA) 4Compliant with Lipinski’s Rule of 5; ensures sufficient aqueous solubility for formulation.

In Vivo Pharmacokinetics & Bioavailability

Absorption and Permeability

Given its low molecular weight and optimal lipophilicity, the compound exhibits high intrinsic permeability. However, absolute oral bioavailability (%F) is often modulated by active efflux mechanisms. Pyrazole derivatives bearing lipophilic appendages, such as the N1-benzyl group, are frequently identified as substrates for P-glycoprotein (P-gp) , an ATP-binding cassette (ABC) transporter located on the apical membrane of enterocytes[3]. While passive absorption is rapid, P-gp-mediated efflux back into the intestinal lumen can truncate the net absorption, necessitating the co-administration of P-gp inhibitors (e.g., verapamil) during early in vivo proof-of-concept studies to determine the true absorption potential.

Distribution and Protein Binding

The lipophilic nature of the benzyl and methyl groups drives moderate to high plasma protein binding (PPB), typically exceeding 80% for this class of molecules. The volume of distribution ( Vd​ ) is expected to be greater than total body water (>0.6 L/kg), indicating extensive tissue distribution. Because the PSA is well below the 90 Ų threshold, the un-ionized fraction of the drug readily crosses the Blood-Brain Barrier (BBB), which is advantageous for neuro-oncology targets but requires monitoring for off-target central nervous system (CNS) toxicity.

Hepatic Metabolism and Clearance

Hepatic biotransformation is the primary clearance mechanism. The molecule is a known substrate for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP1A2 [3][4].

Mechanistic Liability: The N1-benzyl group acts as a major metabolic soft spot. The benzylic carbon is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of CYP3A4. This leads to benzylic hydroxylation, forming an unstable hemiaminal intermediate that spontaneously collapses (N-dealkylation), yielding benzaldehyde and 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. Subsequent Phase II metabolism involves the UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of the C5-amino group prior to renal and biliary excretion.

PK_Metabolism Parent 5-Amino-1-benzyl-3-methyl- 1H-pyrazole-4-carbonitrile CYP Hepatic CYP450 (CYP3A4 / CYP1A2) Parent->CYP Phase I Oxidation Metab1 N-Debenzylated Metabolite CYP->Metab1 N-Dealkylation Metab2 Benzylic Hydroxylation Metabolite CYP->Metab2 Hydroxylation Phase2 Phase II Conjugation (UGTs) Metab1->Phase2 Glucuronidation Metab2->Phase2 Glucuronidation Excretion Renal / Biliary Excretion Phase2->Excretion Efflux

Fig 1: Primary hepatic biotransformation and excretion pathways of the pyrazole scaffold.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile this compound during preclinical development, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the intrinsic hepatic clearance ( Clint​ ) and predict in vivo hepatic extraction ratios. Self-Validation Logic: The inclusion of a pre-incubation step ensures thermal equilibrium, preventing artificial lag phases in enzyme kinetics. The use of Verapamil acts as a positive control to validate the metabolic viability of the microsome batch.

  • Preparation: Prepare a 1 µM solution of the pyrazole compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLMs).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating microsomal proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze the depletion of the parent compound via LC-MS/MS (MRM mode).

  • Calculation: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ). Calculate Clint​=(k×V)/microsomal protein concentration .

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: To determine the absolute oral bioavailability (%F) and systemic clearance. Self-Validation Logic: Utilizing two distinct formulations for IV and PO ensures that solubility limits do not artificially depress oral absorption metrics, while IV administration guarantees 100% systemic exposure for accurate AUC baselining.

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to yield a clear 1 mg/kg solution. Causality: IV formulations must be entirely free of particulates to prevent pulmonary embolism.

    • Oral (PO): Suspend the compound in 0.5% Methylcellulose in deionized water to yield a 10 mg/kg homogenous suspension.

  • Administration: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage to fasted, jugular vein-cannulated male Sprague-Dawley rats ( n=3 per group).

  • Blood Sampling: Collect 200 µL of whole blood via the jugular cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours (IV) and 0.25, 0.5, 1, 2, 4, 8, and 24 hours (PO) into K2EDTA-coated tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes to isolate plasma. Extract the analyte using a 3:1 ratio of acetonitrile (protein precipitation) prior to LC-MS/MS quantification.

  • Data Processing: Calculate the Area Under the Curve ( AUC0−∞​ ) using non-compartmental analysis (NCA). Determine absolute bioavailability using the formula:

    %F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. MDPI. 3

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PMC. 1

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. 2

  • Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ResearchGate. 4

Sources

Exploratory

A Technical Guide to Elucidating the Binding Affinity of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile to Target Receptors

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to numerous FDA-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to numerous FDA-approved drugs for a variety of indications.[1] The specific compound, 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile, belongs to this versatile class of molecules. However, its specific receptor targets and binding affinities are not yet fully characterized in public literature. This technical guide provides a comprehensive roadmap for researchers and drug development professionals to systematically identify potential protein targets and quantify the binding affinity of this promising compound. We will delve into the rationale behind target prediction, provide detailed, field-tested protocols for key binding assays, and discuss the interpretation of the resulting data. This document serves as a practical manual for the preclinical characterization of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold and its Therapeutic Promise

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[2] Its unique electronic properties and synthetic tractability have made it a favored scaffold in drug discovery campaigns.[3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4]

Notably, aminopyrazole derivatives, such as the subject of this guide, are prevalent in a number of targeted therapies, particularly protein kinase inhibitors.[4][5][6] Kinases like the Janus kinases (JAKs), p38 MAP kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently targeted by compounds bearing this core structure.[5][7][8][9] Given this precedent, a primary hypothesis for the mechanism of action of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile would be its interaction with one or more protein kinases.

This guide will therefore use the protein kinase family as a plausible and scientifically-grounded example for our hypothetical target class, outlining a systematic approach to first predict and then empirically determine the binding characteristics of our lead compound.

Compound_Structure compound 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Select & Download JAK2 PDB Structure Grid Define Binding Site (Grid Box) PDB->Grid Ligand Generate & Minimize Ligand 3D Structure Ligand->Grid Dock Run Docking Algorithm Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize & Analyze Interactions Score->Visualize Binding_Assay_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_radio Radioligand Binding Assay Immobilize Immobilize Protein on Chip Inject Inject Compound (Analyte) Immobilize->Inject AnalyzeSPR Analyze Sensorgram (ka, kd, KD) Inject->AnalyzeSPR Load Load Protein & Compound Titrate Titrate Compound into Protein Load->Titrate AnalyzeITC Analyze Heat Change (KD, ΔH, n) Titrate->AnalyzeITC Incubate Incubate Membranes, Radioligand & Compound Filter Filter & Wash Incubate->Filter AnalyzeRadio Count & Analyze (IC50, Ki) Filter->AnalyzeRadio

Sources

Foundational

Technical Safety Data &amp; Synthetic Applications Guide: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic SDS Executive Summary & Pharmacological Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic SDS

Executive Summary & Pharmacological Rationale

In modern drug discovery, the pyrazole scaffold serves as a privileged pharmacophore, frequently utilized to mimic the adenine ring of adenosine triphosphate (ATP) in kinase inhibitors. 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3) is a highly versatile, bifunctional building block[1]. By positioning a primary amine adjacent to a strongly electron-withdrawing nitrile group, this molecule is perfectly primed for cyclocondensation reactions, specifically for the synthesis of pyrazolo[3,4-d]pyrimidines[2][3].

As a Senior Application Scientist, I emphasize that handling this compound requires more than a cursory glance at a standard Safety Data Sheet (SDS). One must understand the causality of its reactivity: the same electrophilic and nucleophilic properties that make it a superb synthetic intermediate also drive its toxicological profile in biological systems.

Physicochemical Profiling

Accurate identification and structural understanding are the first steps in both safety and synthetic planning. The lipophilic benzyl group significantly alters the solubility profile compared to un-benzylated analogs, enhancing organic phase partitioning during extractions[4].

PropertyValue
Chemical Name 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile
CAS Registry Number 168465-06-3
Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
SMILES Cc1c(C#N)c(N)n(Cc2ccccc2)n1
Structural Class Substituted Pyrazole / Nitrile

Mechanistic Safety Data Sheet (SDS)

Standard SDS documents often list hazards without explaining why they occur. To establish a self-validating safety culture, researchers must understand the molecular drivers behind the Globally Harmonized System (GHS) classifications[5].

GHS Hazard Classifications & Molecular Causality
GHS Hazard ClassHazard StatementCausality / Molecular Driver
Acute Tox. 4 H302/312/332: Harmful if swallowed, in contact with skin, or inhaled.The nitrile (-C#N) group can undergo metabolic hydrolysis, acting as a strong electrophile in biological systems and potentially releasing cyanide equivalents.
Skin Irrit. 2 H315: Causes skin irritation.The basicity of the primary amine and hydrogen-bonding capacity disrupt epidermal lipid bilayers.
Eye Irrit. 2A H319: Causes serious eye irritation.Direct interaction of the pyrazole nitrogen lone pairs with the aqueous environment of ocular mucosa.
STOT SE 3 H336: May cause drowsiness or dizziness.The highly lipophilic benzyl group facilitates rapid blood-brain barrier (BBB) penetration, allowing the compound to exert central nervous system (CNS) effects.
Self-Validating Handling Protocols
  • Dermal Protection: Because the lipophilic benzyl moiety enhances dermal penetration of the toxic nitrile pharmacophore, standard nitrile gloves offer insufficient breakthrough times. Protocol: Double-glove with butyl rubber or laminate gloves during bulk transfer. Validation: Inspect outer gloves for swelling or discoloration; replace immediately upon chemical contact.

  • Inhalation Controls: The compound must be handled in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Protocol: Maintain a face velocity of 80-100 fpm. Validation: Use a continuous airflow monitor; do not initiate weighing if the alarm state is triggered.

HazardLogic A 5-Amino-1-benzyl-3-methyl- 1H-pyrazole-4-carbonitrile B Nitrile Group (-C#N) Metabolic Hydrolysis A->B C Basic Amine & Pyrazole Hydrogen Bonding A->C D Lipophilic Benzyl Group Membrane Permeability A->D E Acute Tox 4 (H302/312/332) Systemic Toxicity B->E F Skin/Eye Irrit 2 (H315/319) Local Irritation C->F G STOT SE 3 (H336) CNS/Respiratory D->G

Fig 1: Mechanistic causality between molecular functional groups and GHS hazard classifications.

Advanced Synthetic Applications: The Pyrazolo[3,4-d]pyrimidine Scaffold

The primary utility of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is its transformation into pyrazolo[3,4-d]pyrimidines—potent kinase inhibitors that target EGFR, VEGFR, and other oncogenic pathways[2][6].

Causality of Experimental Choices

To build the pyrimidine ring, we must insert a single carbon atom between the amine and the nitrile, followed by ring closure.

  • Why use Triethyl Orthoformate? The primary amine of our starting material is weakly nucleophilic due to conjugation with the electron-withdrawing nitrile. Triethyl orthoformate acts as an electrophilic one-carbon synthon, converting the amine into a highly reactive ethoxymethyleneamino intermediate[2].

  • Why the two-step approach? While one-pot syntheses exist, isolating the imidate intermediate prevents side reactions and allows for the introduction of diverse primary amines in the second step, enabling rapid library generation for Structure-Activity Relationship (SAR) studies[3].

Step-by-Step Methodology & Self-Validating Workflow

Step 1: Synthesis of the Ethoxymethyleneamino Intermediate

  • Charge: To a 100 mL round-bottom flask, add 10 mmol of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

  • Reagent Addition: Add 15 mL of triethyl orthoformate and 2 drops of acetic anhydride. (Causality: Acetic anhydride acts as a catalyst to generate the highly reactive diethoxymethyl cation).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (highly fluorescent under 254 nm UV) should completely disappear, replaced by a higher Rf​ spot corresponding to the imidate intermediate.

  • Self-Validation Checkpoint 2 (FTIR): Concentrate a 0.1 mL aliquot. FTIR must show the disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) and the appearance of a strong imine C=N stretch (~1630 cm⁻¹).

  • Isolation: Concentrate the bulk mixture under reduced pressure to remove excess triethyl orthoformate.

Step 2: Intramolecular Cyclization to Pyrazolo[3,4-d]pyrimidine

  • Solvation: Dissolve the crude imidate intermediate in 20 mL of absolute ethanol.

  • Nucleophilic Attack: Add 12 mmol of the desired primary amine (e.g., aniline derivatives).

  • Reaction: Reflux for 8 hours. The amine attacks the imidate carbon, displacing ethanol. The resulting intermediate undergoes spontaneous intramolecular nucleophilic attack on the adjacent nitrile carbon, driving the thermodynamically favorable formation of the aromatic pyrimidine ring[2].

  • Self-Validation Checkpoint 3 (Precipitation): As the reaction progresses, a precipitate will form. The fused pyrazolo[3,4-d]pyrimidine product is highly crystalline and significantly less soluble in ethanol than the acyclic intermediates.

  • Isolation: Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol to yield the pure kinase inhibitor scaffold.

Synthesis A 5-Amino-pyrazole Carbonitrile C Ethoxymethyleneamino Intermediate A->C Step 1 Reflux B Triethyl Orthoformate B->C E Intramolecular Cyclization C->E Step 2 Nucleophilic Attack D Primary Amine D->E F Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) E->F Spontaneous

Fig 2: Step-by-step synthetic workflow from aminopyrazole to pyrazolo[3,4-d]pyrimidine scaffold.

References

  • NextSDS Chemical Database , "5-AMINO-1-BENZYL-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE - Substance Information & Regulatory Data". Available at: [Link]

  • NextSDS Hazard Classifications , "5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile - Hazard Classifications". Available at:[Link]

  • TÜBİTAK Academic Journals , "Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives". Available at:[Link]

  • ACS Organic Letters , "Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile in Kinase-Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3) Introduction & Mechanistic Rationale In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3)

Introduction & Mechanistic Rationale

In the landscape of targeted therapeutics, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore[1]. Because its spatial geometry closely mimics the adenine ring of adenosine triphosphate (ATP), it acts as a purine bioisostere, allowing it to competitively bind to the ATP-binding hinge region of various kinases[2].

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a highly specialized, bifunctional building block used to synthesize these kinase inhibitors[3]. The strategic placement of the amino and cyano groups at the 5- and 4-positions, respectively, provides the exact nucleophilic and electrophilic centers required for rapid annulation into the pyrimidine ring[4]. Furthermore, the pre-installed substituents dictate the final drug's binding affinity:

  • 1-Benzyl Group: Acts as a lipophilic anchor. In kinase active sites (such as VEGFR-2 or p38 MAPK), the benzyl moiety penetrates deep hydrophobic pockets adjacent to the hinge region, drastically increasing binding residence time and selectivity.

  • 3-Methyl Group: Provides steric bulk that restricts the rotational freedom of the molecule within the binding pocket, locking the scaffold into an active binding conformation while preventing off-target interactions[5].

Drug Discovery Workflow

The transition from the raw starting materials to a biologically active kinase inhibitor requires a streamlined, highly efficient synthetic pipeline. The workflow below illustrates the critical path from the synthesis of the intermediate to biological screening.

Workflow SM Benzylhydrazine + (1-Ethoxyethylidene) malononitrile Intermediate 5-Amino-1-benzyl-3-methyl -1H-pyrazole-4-carbonitrile SM->Intermediate Cyclization (EtOH, Reflux) Scaffold Pyrazolo[3,4-d]pyrimidine Derivatives Intermediate->Scaffold Cyclocondensation (Formic Acid) Screening Kinase Panel Screening (VEGFR-2, p38 MAPK) Scaffold->Screening in vitro assays Hit Lead Optimization & Hit Identification Screening->Hit SAR Analysis

Fig 1: Synthetic and screening workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes specific causality explanations for reagent choices and mandatory quality control (QC) checkpoints to verify structural integrity before proceeding to the next step[3].

Protocol A: Synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Causality & Principle: The cyclization relies on the nucleophilic attack of benzylhydrazine onto the highly electrophilic double bond of (1-ethoxyethylidene)malononitrile. Ethanol is chosen as the solvent because its protic nature stabilizes the transition state, while reflux conditions provide the activation energy required to drive the elimination of ethanol and subsequent ring closure[3].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of (1-ethoxyethylidene)malononitrile in 30 mL of absolute ethanol.

  • Addition: Slowly add 10.5 mmol of benzylhydrazine dropwise at 0 °C. Rationale: The initial nucleophilic attack is highly exothermic; cooling prevents the formation of unwanted side products.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 to 3 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature, then pour it over 100 g of crushed ice. The sudden drop in solubility forces the product to precipitate.

  • Isolation: Filter the resulting solid under vacuum, wash with cold distilled water (2 × 20 mL) to remove unreacted hydrazine, and dry in a desiccator.

  • Purification: Recrystallize from ethanol to afford the pure 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

Self-Validation & QC Checkpoint:

  • Melting Point: Verify the MP matches the expected range (typically 130–135 °C depending on crystal packing).

  • FT-IR Spectroscopy: Confirm the presence of a sharp nitrile (-C≡N) stretch at ~2215 cm⁻¹ and primary amine (-NH₂) stretches at ~3330 and 3220 cm⁻¹[6]. If the nitrile peak is absent, the cyclization failed or hydrolyzed.

Protocol B: Cyclocondensation to Pyrazolo[3,4-d]pyrimidine Scaffold

Causality & Principle: The cyano group and the adjacent amino group of the pyrazole intermediate are perfectly positioned for a condensation reaction. Refluxing with formic acid provides the single carbon atom (C4) necessary to close the pyrimidine ring, yielding a 1-benzyl-3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5.0 mmol of the synthesized 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile in 25 mL of concentrated formic acid (85-90%).

  • Annulation: Reflux the mixture continuously for 6–8 hours. Rationale: Formic acid acts as both the solvent and the electrophilic carbon source. Extended reflux ensures complete hydration of the nitrile and subsequent cyclization.

  • Quenching: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold water while stirring vigorously.

  • Recovery: Filter the precipitated solid, wash extensively with cold water to remove residual acid, and dry under a vacuum.

  • Refinement: Recrystallize the crude product from a DMF/Ethanol mixture to yield the final pyrazolo[3,4-d]pyrimidine derivative.

Self-Validation & QC Checkpoint:

  • ¹H-NMR (DMSO-d6): The disappearance of the broad -NH₂ singlet (from the pyrazole) and the appearance of a new highly deshielded singlet at ~8.0–8.2 ppm (the new pyrimidine C-H proton) confirms successful ring closure[3].

Biological Application & Kinase Screening

Once the pyrazolo[3,4-d]pyrimidine derivatives are synthesized, they are deployed in high-throughput kinase screening assays. Because these compounds are ATP-competitive inhibitors, they are highly effective at blocking the autophosphorylation of receptor tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis[2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds ATP ATP Binding Pocket VEGFR2->ATP Requires ATP for Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/AKT) ATP->Downstream Activates Inhibitor Pyrazolo[3,4-d]pyrimidine (Purine Isostere) Inhibitor->ATP Competitive Inhibition Angiogenesis Angiogenesis & Cell Proliferation Downstream->Angiogenesis Promotes

Fig 2: Mechanism of VEGFR-2 pathway inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Quantitative Data: Kinase Inhibition Profile

To evaluate the structure-activity relationship (SAR), various derivatives synthesized from the 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile core are tested via time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The table below summarizes representative quantitative data for these derivatives against key kinase targets.

Compound IDSubstitution at C4 (Pyrimidine)VEGFR-2 IC₅₀ (nM)p38 MAPK IC₅₀ (nM)EGFR IC₅₀ (nM)Cellular Viability (MCF-7) IC₅₀ (µM)
Cmpd-1 (Core) -OH (Ketone tautomer)145.2 ± 12.4312.5 ± 18.2850.1 ± 45.318.4 ± 1.2
Cmpd-2 -NH-Phenyl42.1 ± 3.8115.4 ± 9.1210.5 ± 15.64.2 ± 0.5
Cmpd-3 -NH-(4-Fluoro-phenyl)18.5 ± 2.1 85.2 ± 6.4145.3 ± 11.21.8 ± 0.3
Cmpd-4 -S-Methyl350.4 ± 25.6540.1 ± 35.2>1000>50

Data Interpretation: The data clearly demonstrates that modifying the C4 position of the pyrazolo[3,4-d]pyrimidine core with halogenated aromatic amines (Cmpd-3) significantly enhances the binding affinity to VEGFR-2. The 1-benzyl group from the original starting material ensures the molecule remains anchored in the hydrophobic pocket, validating the choice of 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile as the optimal precursor[1].

Conclusion

The compound 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is an indispensable tool in modern medicinal chemistry. By providing a pre-functionalized, geometrically optimized scaffold, it allows researchers to rapidly generate libraries of pyrazolo[3,4-d]pyrimidines. Through rigorous, self-validating synthetic protocols and targeted biological screening, these purine bioisosteres can be finely tuned into highly potent, selective kinase inhibitors for the treatment of oncological and inflammatory diseases.

References

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules, 2024. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres." Journal of Medicinal Chemistry, 2003. Available at:[Link]

  • Taylor & Francis. "Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. Available at:[Link]

  • ResearchGate. "Pyrazoles as building blocks in heterocyclic synthesis: Synthesis of pyrazolo [3,4-d]pyrimidine derivatives." Journal of the Iranian Chemical Society, 2011. Available at:[Link]

Sources

Application

Application Note: Advanced Purification Strategies for 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Chemical Context and Purification Challenges 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic building block widely utilized in the synthesis of pyrazolo[3,4-d]pyrimidines, kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Purification Challenges

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic building block widely utilized in the synthesis of pyrazolo[3,4-d]pyrimidines, kinase inhibitors, and cannabinoid receptor ligands[1].

The primary challenge in isolating this compound lies in its synthesis. The cyclocondensation of benzylhydrazine with ethoxymethylenemalononitrile derivatives (or equivalent dinitriles) often lacks absolute regioselectivity[2]. Because the hydrazine intermediate can attack the electrophilic centers in two different orientations, the reaction frequently yields a mixture of the desired 5-amino regioisomer and the undesired 3-amino regioisomer[3].

Because these regioisomers share identical molecular weights and highly similar polarities, standard single-pass purification is rarely sufficient. A multi-dimensional approach—leveraging orthogonal stationary phases and exploiting subtle steric differences—is required to achieve >99.5% purity suitable for downstream pharmaceutical development.

Physicochemical Profiling

Understanding the physicochemical properties of 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is the foundation of a rational purification strategy. The presence of both hydrogen-bond donors (amine) and acceptors (nitrile, pyrazole nitrogens) dictates its chromatographic behavior.

PropertyValueChromatographic Implication
Molecular Formula C₁₂H₁₂N₄-
Molecular Weight 212.25 g/mol Identical for regioisomers; requires high-resolution separation techniques.
LogP (Estimated) ~1.8 - 2.2Moderate lipophilicity; retains well on C18 reverse-phase columns.
H-Bond Donors 1 (-NH₂)Strong interaction with normal-phase silica; highly sensitive to steric shielding.
H-Bond Acceptors 3 (-CN, Pyrazole N)Susceptible to silanol tailing on C18; requires an acidic mobile phase modifier.

Multi-Dimensional Purification Workflow

To isolate the target compound from unreacted starting materials, regioisomers, and trace degradation products, we employ a three-phase orthogonal purification workflow.

Workflow A Crude Reaction Mixture (5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile) B Liquid-Liquid Extraction (EtOAc / H2O) A->B Remove salts/polar organics C Flash Chromatography (Silica, Hexane/EtOAc) B->C Isolate main product mass D Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) C->D Remove regioisomers E Recrystallization (EtOH / H2O) D->E Final polishing & crystallization F Pure Compound (>99.5%) E->F

Figure 1: Multi-dimensional purification workflow for 5-amino-pyrazole-4-carbonitrile derivatives.

Phase I: Normal Phase Flash Chromatography

Causality & Mechanism: Normal phase silica chromatography separates compounds based on polar interactions. In the target 5-amino isomer, the bulky 1-benzyl group is adjacent to the 5-amino group. This creates significant steric hindrance, partially shielding the amine's hydrogen-bond donor capacity from the silica surface. Conversely, in the 3-amino isomer, the amine is unhindered. Consequently, the 5-amino isomer interacts less strongly with the silica and elutes faster than the 3-amino isomer[3].

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Causality: The target compound exhibits moderate solubility in non-polar eluents. Liquid loading can cause band broadening. Dry loading ensures a tight initial band, maximizing resolution between the closely eluting regioisomers.

  • Column Equilibration: Equilibrate a standard silica flash column with 10% Ethyl Acetate in Hexane.

  • Elution: Run a step gradient from 10% to 50% Ethyl Acetate in Hexane over 10 column volumes (CV).

  • Fraction Collection: Collect fractions based on UV absorption at 254 nm.

Self-Validating System: Spot fractions on a silica TLC plate alongside the crude mixture. Develop in 40% EtOAc/Hexane. The target 5-amino isomer will show an Rf of ~0.45, while the unhindered 3-amino isomer typically trails at Rf ~0.35. Discard mixed fractions to prioritize purity over yield.

Phase II: Preparative Reverse-Phase HPLC

Causality & Mechanism: While flash chromatography resolves the bulk of the regioisomers, trace lipophilic impurities (such as bis-benzylated side products or unreacted benzylhydrazine derivatives) co-elute in normal phase. Reverse-phase HPLC (RP-HPLC) provides orthogonal separation based on hydrophobicity[1].

Mechanism cluster_0 Stationary Phase Interactions N1 Silica (Normal Phase) N2 C18 (Reverse Phase) C1 5-Amino Group (H-Bond Donor) C1->N1 Strong Retention C2 Carbonitrile Group (Dipole/H-Bond Acceptor) C2->N1 Moderate Retention C3 Benzyl/Methyl Groups (Hydrophobic/Pi-Pi) C3->N2 Hydrophobic Interaction

Figure 2: Chromatographic separation mechanism based on stationary phase interactions.

Step-by-Step Protocol:

  • Sample Reconstitution: Dissolve the pre-purified normal-phase fractions in a minimum volume of HPLC-grade Acetonitrile or DMSO.

  • Column Selection: Use a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: The pyrazole nitrogens can interact with residual silanols on the C18 stationary phase, causing peak tailing. The addition of 0.1% TFA maintains an acidic pH, suppressing this secondary interaction and ensuring sharp, symmetrical peaks[1].

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 20 mL/min.

  • Recovery: Lyophilize the pooled fractions to remove water and volatile TFA.

Self-Validating System: Perform an analytical LC-MS run on the pooled fractions prior to lyophilization. Extract the ion chromatogram (EIC) for m/z 213.1 [M+H]⁺ to confirm a single, homogeneous peak, validating the complete removal of isobaric regioisomers.

Phase III: Recrystallization and Final Polishing

Causality & Mechanism: Lyophilization from RP-HPLC often yields an amorphous powder that may contain trace amounts of trapped solvent or TFA salts. Recrystallization reorganizes the molecules into a highly ordered crystal lattice, thermodynamically excluding remaining impurities and yielding a solid with optimal physical properties for long-term storage or downstream coupling.

Step-by-Step Protocol:

  • Dissolution: Suspend the lyophilized powder in a minimum amount of hot Ethanol (approx. 70°C) until complete dissolution is achieved.

  • Cloud Point Induction: Slowly add distilled water dropwise to the hot solution while stirring until the solution becomes slightly turbid (the cloud point). Add one drop of hot ethanol to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours, then transfer to an ice bath for an additional 2 hours.

    • Causality: Rapid precipitation (crashing out) traps solvent molecules and impurities within the solid matrix. Controlled cooling allows for thermodynamic control, favoring the exclusion of impurities from the growing crystal lattice.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold 10% Ethanol/Water, and dry in a vacuum oven at 45°C overnight.

Self-Validating System: Obtain a melting point of the dried crystals. A sharp melting point range (≤ 2°C) confirms high crystalline purity. Further validate via ¹H-NMR, ensuring the absence of the characteristic broad water peak at 1.56 ppm (in CDCl₃) or residual ethanol triplet at 1.2 ppm.

References

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry.[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.[Link]

  • Compounds and compositions as inhibitors of cannabinoid receptor 1 activity.

Sources

Method

Catalytic Systems for the Efficient Synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a key heterocyclic scaffold with significant applications in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a key heterocyclic scaffold with significant applications in medicinal chemistry and agrochemical development. Its structural motif is present in numerous biologically active compounds, driving the need for efficient, scalable, and sustainable synthetic methodologies. This application note provides an in-depth guide to various catalytic systems for the synthesis of this target molecule. We will explore the mechanistic underpinnings of different catalytic approaches, from traditional acid/base catalysis to modern heterogeneous and green chemical methods. Detailed, field-tested protocols are provided to enable researchers to select and implement the optimal strategy for their specific needs, emphasizing reproducibility, yield, and environmental impact.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged structure in drug discovery, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The specific substituent pattern of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile makes it a valuable intermediate for constructing more complex molecular architectures. The development of robust synthetic routes is therefore a critical endeavor for advancing drug development programs that rely on this scaffold.

The primary synthetic challenge lies in achieving high regioselectivity and yield under mild and environmentally benign conditions. Traditional methods often require harsh reagents or produce significant waste. Modern catalysis offers a powerful solution, enabling reactions with higher efficiency, selectivity, and sustainability[3][4]. This guide focuses on the practical application of such catalytic systems.

Foundational Synthetic Strategy: The Multicomponent Approach

The most versatile and widely adopted method for constructing the 5-aminopyrazole ring system is the condensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-difunctional compound[1][5]. For the target molecule, this involves the reaction of benzylhydrazine with a suitable four-carbon backbone containing a nitrile and a reactive carbonyl or equivalent functional group.

A highly efficient strategy is a one-pot, three-component reaction (3CR) involving benzylhydrazine, an activated ketone or enol equivalent, and malononitrile. This approach, often facilitated by a catalyst, combines operational simplicity with high atom economy, aligning with the principles of green chemistry[6][7][8].

Below is a generalized workflow for the synthesis.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_end Final Product & Analysis SM1 Benzylhydrazine Reaction Mixing & Reaction in Solvent System (e.g., EtOH/H2O, neat) SM1->Reaction SM2 Acetoacetonitrile Derivative (e.g., Ethyl 2-cyano-3-oxobutanoate) SM2->Reaction SM3 Catalyst SM3->Reaction Workup Precipitation / Filtration Reaction->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product 5-Amino-1-benzyl-3-methyl- 1H-pyrazole-4-carbonitrile Purify->Product Analysis Characterization (NMR, MS, IR, MP) Product->Analysis

Caption: Generalized workflow for the synthesis of the target pyrazole.

Catalytic Systems & Protocols

The choice of catalyst is paramount as it directly influences reaction rate, yield, and overall process efficiency. We will examine three distinct and effective catalytic systems.

System 1: Organocatalysis with Potassium Phthalimide (PPI)

Organocatalysis represents a cost-effective and environmentally friendly alternative to metal-based catalysis. Potassium phthalimide (PPI) has been demonstrated as an efficient, recyclable, and easy-to-handle catalyst for the three-component synthesis of 5-aminopyrazole-4-carbonitriles[2].

Causality & Mechanism: PPI acts as a basic catalyst. The phthalimide anion is proposed to facilitate the initial Knoevenagel condensation between an aldehyde (formed in-situ or as a starting material) and malononitrile. Subsequently, it promotes the Michael addition of phenylhydrazine to the resulting electron-deficient alkene. The reaction proceeds through an intramolecular cyclization followed by dehydration/oxidation to yield the stable aromatic pyrazole ring[2].

G Reactants Reagents + PPI Catalyst Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 Benzylidene Malononitrile Intermediate Step1->Intermediate1 Formation of Michael Acceptor Step2 Michael Addition Intermediate1->Step2 Benzylhydrazine attacks Intermediate2 Acyclic Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Ring Closure Intermediate3 Non-aromatic Pyrazole Intermediate Step3->Intermediate3 Step4 Dehydration/ Aromatization Intermediate3->Step4 Elimination of H2O Product Final Pyrazole Product Step4->Product

Caption: Mechanistic pathway for the PPI-catalyzed synthesis.

Protocol 1: PPI-Catalyzed Synthesis in Aqueous Ethanol

This protocol is adapted from established procedures for related compounds[2].

  • Materials & Reagents:

    • Benzylhydrazine

    • Ethyl 2-cyano-3-oxobutanoate (or equivalent β-ketonitrile)

    • Malononitrile

    • Potassium Phthalimide (PPI), 15 mol%

    • Ethanol (EtOH), Reagent Grade

    • Deionized Water (H₂O)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • TLC analysis equipment (silica plates, UV lamp)

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

  • Procedure:

    • To a 50 mL round-bottom flask, add the β-ketonitrile (1 mmol), malononitrile (1 mmol), benzylhydrazine (1 mmol), and potassium phthalimide (0.15 mmol).

    • Add a solvent mixture of EtOH:H₂O (2:1, 10 mL total volume).

    • Stir the mixture at 50 °C. Monitor the reaction progress using TLC (eluent: hexane:ethyl acetate, 6:4 v/v). The reaction is typically complete within 1-2 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into 30 mL of cold water.

    • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product with cold water (2 x 10 mL) and dry at room temperature.

    • For further purification, recrystallize the product from ethanol to obtain pure 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile as a solid.

    • Self-Validation: The expected outcome is a crystalline solid with a sharp melting point. Characterize via ¹H NMR, ¹³C NMR, and MS to confirm the structure. The catalyst can be recovered from the aqueous filtrate by evaporation of the solvent[2].

System 2: Heterogeneous Nanocatalysis

The use of heterogeneous catalysts, particularly magnetic nanoparticles, offers significant advantages in terms of catalyst recovery and reusability, which are key tenets of green chemistry[6][8]. A functionalized silica-coated Fe₃O₄ magnetic nanoparticle system provides an environmentally friendly procedure for synthesizing 5-aminopyrazoles[6][8].

Causality & Mechanism: The catalyst, often functionalized with acidic or basic groups (e.g., sulfonic acid or amine groups), provides active sites on a solid support. The reaction proceeds on the surface of the nanoparticles. The high surface area of the nanocatalyst enhances reaction rates. After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet and reused for several cycles with minimal loss of activity[6][8].

Protocol 2: Magnetic Nanoparticle-Catalyzed Synthesis

This protocol is conceptualized based on similar multicomponent reactions using functionalized magnetic nanoparticles[6][8].

  • Materials & Reagents:

    • Benzylhydrazine

    • A suitable aldehyde (e.g., acetaldehyde) and malononitrile OR a pre-formed β-ketonitrile.

    • Fe₃O₄@SiO₂-functionalized nanocatalyst (e.g., 0.1 g)

    • Solvent (e.g., Ethanol or water, or solvent-free mechanochemical mixing)

  • Equipment:

    • Round-bottom flask or mortar and pestle (for mechanosynthesis)

    • Magnetic stirrer

    • Strong external magnet (e.g., Neodymium magnet)

    • Standard laboratory glassware

  • Procedure:

    • Combine the starting materials (benzylhydrazine, 1 mmol; β-ketonitrile, 1 mmol) and the magnetic nanocatalyst (0.1 g) in a flask.

    • Add 10 mL of ethanol and stir the mixture at room temperature. Monitor the reaction by TLC. Reactions are often complete in under an hour.

    • Alternatively, for a solvent-free approach, combine the solid reagents and the catalyst in a mortar and grind with a pestle for the specified time[8].

    • Upon completion, add 15 mL of warm ethanol to dissolve the product.

    • Place a strong magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing the clear supernatant containing the product to be decanted.

    • Remove the solvent from the supernatant under reduced pressure.

    • Wash the recovered catalyst with ethanol (3 x 5 mL), decanting the washings each time with the aid of the magnet. The catalyst is now ready for reuse.

    • Purify the crude product by recrystallization from ethanol.

    • Self-Validation: Successful synthesis is indicated by the formation of the desired product, confirmed by analytical methods. The key validation for this protocol is the catalyst's reusability; a consistent yield over 5-6 cycles demonstrates the robustness of the heterogeneous system[6][8].

System 3: Catalyst-Free "On-Water" Synthesis

Perhaps the most environmentally benign approach is one that minimizes or eliminates the need for both catalysts and organic solvents. Reactions performed in water, often termed "on-water" synthesis, can exhibit remarkable rate accelerations and high yields, driven by hydrophobic effects[9][10].

Causality & Mechanism: For nonpolar reactants, water is a poor solvent. This forces the organic molecules to aggregate, increasing their effective concentration and promoting reactions at the organic-water interface. This hydrophobic effect can stabilize transition states and accelerate the reaction, obviating the need for a catalyst[9].

Protocol 3: Catalyst-Free Synthesis in Water

This protocol is adapted from a general procedure for the synthesis of related 5-aminopyrazoles in water[9].

  • Materials & Reagents:

    • Benzylhydrazine

    • A suitable benzylidene malononitrile derivative (formed in-situ from an aldehyde and malononitrile, or used directly). For this specific target, the analogous starting material would be (1-aminoethylidene)malononitrile reacting with benzylhydrazine.

    • Deionized Water (H₂O)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask containing 10 mL of water, add the β-ketonitrile/enaminonitrile precursor (1 mmol) and benzylhydrazine (1 mmol).

    • Stir the turbid reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC. A precipitate of the product will form as the reaction proceeds. Completion times can vary from 30 minutes to a few hours.

    • Once the reaction is complete, collect the solid product by vacuum filtration.

    • Wash the precipitate thoroughly with distilled water (3 x 15 mL) to remove any water-soluble impurities.

    • Dry the product. It is often of high purity, but can be recrystallized from ethanol if necessary.

    • Self-Validation: The formation of a solid precipitate in high yield from the aqueous mixture is a strong indicator of success. The purity should be checked by melting point and spectroscopic analysis. Comparing the yield and reaction time to solvent-based methods will validate the efficacy of the on-water approach[9].

Data Summary & Comparison

Catalytic System Catalyst Typical Loading Solvent Temp. Time Yield Key Advantages References
Organocatalysis Potassium Phthalimide15 mol%EtOH/H₂O50 °C1-2 hHighInexpensive, recyclable catalyst, mild conditions.[2]
Nanocatalysis Fe₃O₄@SiO₂-Func.~10 wt%EtOH / neatRT< 1 hExcellentEasy magnetic recovery, high reusability, fast.[6][8]
Catalyst-Free NoneN/AWaterRT0.5-3 hExcellentUltimate green method, simple work-up, no catalyst cost.[9][10]

Conclusion

The synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile can be achieved through several highly efficient catalytic and non-catalytic methods. For laboratories prioritizing green chemistry and process simplification, the catalyst-free on-water synthesis and protocols utilizing recyclable magnetic nanoparticles are particularly attractive. The organocatalytic approach using potassium phthalimide offers a robust and cost-effective alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and sustainability goals. The protocols detailed herein provide a validated starting point for the successful and efficient synthesis of this valuable chemical intermediate.

References

  • Al-Matar, H. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

  • Frizzo, C. P., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Shaikh, A. A., et al. (2023). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Singh, P., & Paul, K. (2016). A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as recyclable catalyst. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Kumar, D., & Singh, R. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Johnson, J. B., et al. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Abdelazeem, A. H., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

  • Kiyani, H., & Ghorbani, F. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES. Available at: [Link]

  • Various Authors. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Kalariya, N. H., et al. (2025). Green and Sustainable Approaches to the Synthesis of Pyrazole-Thiazole Hybrids Biological Activity-Focused. ResearchGate. Available at: [Link]

  • Ghashang, M., et al. (2014). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. ResearchGate. Available at: [Link]

  • Bautista-Álvarez, P., & Orozco-Guareño, E. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry. Available at: [Link]

  • Riebel, H., & Schwarze, W. (1980). Process for the preparation of pyrazoles. Google Patents.
  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Parra-Falk, C., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]

  • Guesmi, F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

Introduction to the Synthesis

The synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile is a versatile and frequently employed reaction in medicinal chemistry due to the significance of the pyrazole scaffold in various therapeutic agents. The most common and efficient route involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.[1][2] In this specific synthesis, the key precursors are benzylhydrazine and a suitable β-ketonitrile that provides the 3-methyl and 4-carbonitrile functionalities.

The reaction proceeds via a well-established mechanism: the initial nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile forms a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after dehydration.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

Q1: What are the recommended starting materials for this synthesis?

For the synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile, the recommended starting materials are:

  • Benzylhydrazine or its more stable salt form, benzylhydrazine dihydrochloride .[3]

  • 2-cyano-3-oxobutanenitrile (also known as acetoacetonitrile or α-cyanoacetone).[4] This β-ketonitrile provides the necessary methyl and cyano groups at the 3 and 4 positions of the pyrazole ring, respectively.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge in organic synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Potential Cause Explanation & Troubleshooting Steps
Purity of Starting Materials Impurities in either the benzylhydrazine or the 2-cyano-3-oxobutanenitrile can lead to side reactions and inhibit the desired transformation. Ensure the purity of your starting materials. Benzylhydrazine can degrade over time, so using a freshly opened bottle or purifying it before use is recommended.[2]
Suboptimal Reaction Temperature The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions. If the reaction is sluggish, a gradual increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition of reactants or products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.
Incorrect Solvent Choice The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates. For pyrazole synthesis, polar protic solvents like ethanol and methanol are commonly used.[2] However, in some cases, aprotic polar solvents like DMF may offer better results.[2] Experimenting with different solvents can lead to improved yields.
Inappropriate pH The pH of the reaction medium can influence the rate of hydrazone formation and the subsequent cyclization. While the reaction can often be performed without the addition of an acid or base, catalytic amounts of a weak acid (e.g., acetic acid) can sometimes facilitate the initial condensation step. Conversely, if using benzylhydrazine hydrochloride, a base (e.g., triethylamine) may be needed to liberate the free hydrazine.[5]
Insufficient Reaction Time The reaction may not have reached completion. It is crucial to monitor the reaction progress using TLC until the starting materials are consumed.
Product Loss During Work-up Significant amounts of the product can be lost during extraction and purification steps. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. During recrystallization, using a minimal amount of hot solvent and allowing for slow cooling will maximize crystal recovery.[6]

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

The formation of side products is a common cause of reduced yield and purity.

  • Hydrolysis of 2-cyano-3-oxobutanenitrile: β-Ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions.[2] To minimize this, ensure that your reaction setup is dry and consider running the reaction under neutral conditions if possible.

  • Formation of Regioisomers: While the reaction with 2-cyano-3-oxobutanenitrile is expected to be highly regioselective due to the distinct reactivity of the ketone and nitrile groups, the use of other unsymmetrical β-dicarbonyl compounds can sometimes lead to the formation of regioisomers. Careful control of reaction conditions, such as temperature and solvent, can often favor the formation of the desired isomer.[2]

  • Oxidation of Benzylhydrazine: Hydrazines can be sensitive to air oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this side reaction, which often results in the formation of colored impurities.

Q4: What is the best method for purifying the final product?

The purification of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile can typically be achieved through two main methods:

  • Recrystallization: This is often the most straightforward method for obtaining highly pure crystalline material. Ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[6][7] The key is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to promote the formation of well-defined crystals.[6]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.[5][8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for separating the desired product from impurities.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

Protocol 1: Synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Benzylhydrazine (1.0 eq)

  • 2-cyano-3-oxobutanenitrile (1.0 eq)[4]

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyano-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol.

  • To this solution, add benzylhydrazine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by vacuum filtration. If not, proceed to the purification step.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

Synthesis_Workflow Reactants Starting Materials: - Benzylhydrazine - 2-cyano-3-oxobutanenitrile Reaction Cyclocondensation (Ethanol, Reflux) Reactants->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 5-Amino-1-benzyl-3-methyl- 1H-pyrazole-4-carbonitrile Purification->Product

Caption: Synthetic workflow for 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Workflow

This diagram provides a logical sequence for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure Success Improved Yield & Purity CheckPurity->Success Impurity found & resolved ChangeSolvent Screen Different Solvents OptimizeTemp->ChangeSolvent No improvement OptimizeTemp->Success Improved AdjustpH Adjust pH with Acid/Base Catalyst ChangeSolvent->AdjustpH No improvement ChangeSolvent->Success Improved MonitorTime Increase Reaction Time & Monitor AdjustpH->MonitorTime No improvement AdjustpH->Success Improved ImproveWorkup Optimize Work-up & Purification MonitorTime->ImproveWorkup No improvement MonitorTime->Success Improved ImproveWorkup->Success Problem solved

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Pyrazolo[5,1-d][1][2][8][9]tetrazine-4(3H)-ones. ACS Publications. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. SciSpace. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Preprints.org. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. MDPI. [Link]

  • synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. Der Pharma Chemica. [Link]

  • How to purify peptides using a step gradient in flash column chromatography. Biotage. [Link]

  • WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole.
  • Purification of Amino-Pyrazoles. Reddit. [Link]

  • Reactions of benzylhydrazine derivatives with carbonyl compounds. ResearchGate. [Link]

  • Intermolecular cyclization of acylhydrazines. ResearchGate. [Link]

  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ChemRxiv. [Link]

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. MDPI. [Link]

  • Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography. LCGC International. [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing, extracting, and purifying 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing, extracting, and purifying 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3).

Because this molecule possesses a unique amphiphilic topology—combining a highly polar carbonitrile group and an H-bond donating amino group with lipophilic benzyl and methyl substituents—standard extraction protocols often result in poor yields or co-extracted impurities. This guide synthesizes field-proven physicochemical principles to help you troubleshoot and optimize your solvent conditions.

Part 1: Physicochemical Profiling & Solvent Selection

The efficiency of Liquid-Liquid Extraction (LLE) depends on matching the solvent's dielectric constant and hydrogen-bonding capabilities to the target molecule. The table below summarizes the quantitative and qualitative performance of common organic solvents for this specific pyrazole derivative.

Table 1: Solvent Comparison for Pyrazole-4-Carbonitrile Extraction

Solvent SystemPolarity IndexDensity (g/mL)Extraction EfficiencyMechanistic Rationale
Ethyl Acetate (EtOAc) 4.40.90Excellent Optimal H-bond acceptor for the C5-amino group; easily accommodates the lipophilic benzyl moiety. Promotes rapid phase separation[1].
Dichloromethane (DCM) 3.11.33Good High polarizability solvates the carbonitrile well, but the high density often leads to stable emulsions in aqueous reaction mixtures.
Diethyl Ether 2.80.71Moderate Insufficient dipole moment to fully solubilize the highly conjugated carbonitrile system, leading to premature precipitation.
Hexane / Heptane 0.10.66Poor Lacks the polarity required to disrupt intermolecular hydrogen bonding between the pyrazole amino and carbonitrile groups.
Part 2: Troubleshooting FAQs

Q1: Why am I experiencing low recovery yields when extracting from an aqueous reaction mixture? Causality: The pyrazole ring and the C5-amino group can become protonated if the aqueous phase is too acidic, shifting the partitioning equilibrium toward the aqueous layer. Solution: Before adding your organic solvent, adjust the aqueous phase to a slightly basic pH (7.5–8.0) using saturated aqueous sodium bicarbonate ( NaHCO3​ ). This ensures the molecule remains in its neutral, lipophilic state, maximizing its partition coefficient into the organic phase, a standard practice for structurally similar pyrazolo-pyrimidines[1].

Q2: How do I eliminate co-extracted basic impurities (e.g., unreacted benzylhydrazine) during the extraction? Causality: Unreacted precursors like benzylhydrazine share a similar solubility profile to the target molecule but differ fundamentally in their pKa. The primary aliphatic amine of benzylhydrazine is moderately basic (pKa ~7–8). In contrast, the C5-amino group of your target molecule is heavily conjugated with the electron-withdrawing carbonitrile group and the aromatic pyrazole ring, rendering it virtually non-basic. Solution: Implement a selective acid wash. Wash the organic phase with 5% aqueous citric acid (pH ~2.5). The unreacted benzylhydrazine will protonate and partition into the aqueous waste, while the target 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile will remain unprotonated and safely in the organic layer.

Q3: I am encountering persistent emulsions when using Dichloromethane (DCM). How can I resolve this? Causality: Emulsions in DCM extractions typically occur because the density difference between the organic phase (1.33 g/mL) and a heavily salted aqueous phase (often ~1.1–1.2 g/mL) is too narrow. Fine polymeric byproducts further stabilize the interfacial boundary. Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc)[1]. EtOAc has a density of 0.90 g/mL, ensuring a stark density contrast with the aqueous phase. If DCM is strictly required for downstream chemistry, filter the biphasic emulsion through a tightly packed Celite pad to strip out the emulsion-stabilizing micro-particulates[2].

Part 3: Optimized Liquid-Liquid Extraction (LLE) Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Materials Required:

  • Ethyl Acetate (EtOAc, ACS Grade)

  • Saturated Aqueous NaHCO3​

  • 5% Aqueous Citric Acid

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous MgSO4​ or Na2​SO4​

Step-by-Step Workflow:

  • Quench & Neutralize: Dilute the crude reaction mixture with distilled water. Slowly add saturated aqueous NaHCO3​ dropwise while stirring until the pH stabilizes at 7.5–8.0.

    • Causality: Neutralizes any acidic byproducts and ensures the target pyrazole is fully deprotonated[1].

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add an equal volume (1:1 v/v) of EtOAc. Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release evolved CO2​ gas.

  • Phase Separation & Validation: Allow the layers to separate. The EtOAc will form the top layer.

    • Validation Checkpoint: Before discarding the bottom aqueous layer, perform a quick Thin Layer Chromatography (TLC) spot of the aqueous phase (Eluent: 1:1 Hexane:EtOAc). If a UV-active spot is visible at Rf​≈0.3 , perform a second EtOAc extraction to recover residual product[3].

  • Selective Acid Wash: Collect the combined organic layers and return them to the separatory funnel. Add 0.5 volumes of 5% aqueous citric acid. Shake and separate. Discard the bottom aqueous layer.

    • Causality: Removes highly basic aliphatic amine impurities.

  • Brine Wash: Wash the organic layer with 0.5 volumes of saturated brine ( NaCl ).

    • Causality: The high osmotic pressure of the brine pulls dissolved micro-droplets of water out of the EtOAc layer, pre-drying the solvent.

  • Drying & Concentration: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous MgSO4​ until the powder flows freely like sand (indicating all water is absorbed). Filter the suspension and concentrate the filtrate in vacuo (rotary evaporator, bath temp 40°C) to yield the crude 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile.

Part 4: Workflow Visualization

Workflow A Aqueous Reaction Mixture (Target + Impurities) B pH Adjustment (sat. NaHCO3 to pH 7.5-8.0) A->B C Solvent Addition (EtOAc, 1:1 v/v) B->C D Phase Separation C->D E Aqueous Phase (Discard) D->E Bottom Layer F Organic Phase (EtOAc) D->F Top Layer G Acid Wash (5% Citric Acid) F->G Remove basic impurities H Brine Wash & Drying (Sat. NaCl & MgSO4) G->H Remove trace water I Purified Target Molecule H->I Concentrate in vacuo

Optimized liquid-liquid extraction workflow for pyrazole-4-carbonitrile derivatives.
References
  • Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones Source: ACS Publications URL:[Link]

  • Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusi Source: Taylor & Francis URL:[Link]

Sources

Troubleshooting

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile long-term storage and stability guidelines

Welcome to the Advanced Technical Support Center for 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3). This portal is designed for drug development professionals and synthetic chemists who require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 168465-06-3). This portal is designed for drug development professionals and synthetic chemists who require rigorous, field-proven guidelines for the long-term storage, handling, and analytical validation of this highly functionalized pyrazole building block.

Because this compound features multiple reactive moieties—a primary amine, a benzylic position, and a carbonitrile group—improper storage can lead to rapid degradation, compromising downstream synthesis and assay integrity.

Physicochemical & Stability Profiling

To understand the storage requirements of this compound, we must first deconstruct its structural vulnerabilities. The table below summarizes the quantitative data and the mechanistic causality behind its degradation pathways.

Table 1: Structural Vulnerabilities and Stability Metrics

ParameterValue / CharacteristicCausality / Impact on Stability
Molecular Weight 212.25 g/mol [1]N/A
Molecular Formula C12H12N4[1]High nitrogen content increases susceptibility to N-oxidation[2].
5-Amino Group Primary AmineHighly susceptible to auto-oxidation in the presence of ambient O2​ and light, forming intensely colored azo/azoxy dimers[3].
4-Carbonitrile Nitrile MoietyProne to slow hydrolysis into amides or carboxylic acids under extreme pH or high-moisture environments[2].
1-Benzyl Group Benzylic CarbonVulnerable to radical-mediated photo-cleavage under prolonged UV exposure.

Troubleshooting & Storage FAQs

Q: What is the optimal long-term storage condition for this compound to guarantee >99% purity over 12 months? A: The compound must be stored at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) [4]. Causality: The 5-amino group is electron-rich and highly prone to auto-oxidation. Argon displaces ambient oxygen, preventing the initial single-electron transfer required for oxidative dimerization[2]. The amber glass prevents UV-induced radical initiation at the benzylic position, while the sub-zero temperature thermodynamically suppresses the activation energy required for nitrile hydrolysis.

Q: My batch of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile turned from a white powder to a light pink/purple hue. Is the batch ruined? A: Not necessarily. Aminopyrazoles are notorious for turning pink or purple upon storage due to trace levels of oxidation[3]. This color change is caused by the formation of highly conjugated azo-dimers. Because these dimers have massive molar extinction coefficients, even trace amounts (<0.1%) will intensely color the batch while the bulk purity remains >99%. You can rescue the compound using the Reslurry Protocol detailed in Section 3.

Q: How does ambient moisture affect the carbonitrile group during extended benchtop use? A: While nitriles are generally stable, the hygroscopic nature of the powdered compound can trap ambient moisture. Over time, trace acidic or basic impurities left over from synthesis can catalyze the hydration of the carbonitrile group into a primary amide[2]. Always allow the storage vial to reach room temperature in a desiccator before opening to prevent condensation on the cold powder[3].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow inherently includes a step to mathematically or analytically prove its own success.

Workflow Visualization: Compound Rescue & Validation

StabilityWorkflow Start Visual Inspection of Stored Compound Decision Color Change Detected? (White to Pink/Purple) Start->Decision Valid Proceed to Assay (Storage intact) Decision->Valid No (Remains White) Rescue Initiate Reslurry Protocol (Acetonitrile/Alcohol) Decision->Rescue Yes (Oxidation Suspected) LCMS LC-MS/HPLC Validation (Check RRT 1.2 for Dimers) Rescue->LCMS Post-filtration Success Purity >99% (Compound Rescued) LCMS->Success Absence of dimers Fail Purity <99% (Discard Batch) LCMS->Fail Persistent impurities

Workflow for visual inspection, rescue, and analytical validation of oxidized aminopyrazoles.

Protocol A: Chemical Rescue via Acetonitrile Reslurry

If your compound has oxidized (pink/purple discoloration)[3], use this protocol to restore it to >99.5% purity.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of the degraded compound in 5.0 mL of anhydrous acetonitrile (ACN) in a nitrogen-purged round-bottom flask.

    • Causality: ACN selectively dissolves the highly polar, conjugated azo-dimer impurities while the bulk 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile remains largely insoluble at room temperature[3].

  • Agitation: Stir the suspension vigorously at 20°C for 2 hours, strictly protected from light.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under a gentle stream of argon to prevent re-oxidation.

  • Washing: Wash the filter cake with 2.0 mL of ice-cold ACN, followed immediately by 5.0 mL of cold heptane.

    • Causality: The heptane wash displaces the ACN, drastically reducing the drying time and preventing localized dissolution during the drying phase.

  • Drying: Dry the recovered white powder under high vacuum (<1 mbar) at 40°C for 12 hours.

Self-Validation Check: Run an HPLC-UV assay at 254 nm. The protocol is validated if the visual pink hue is entirely eliminated and the chromatogram shows the absence of late-eluting peaks (Relative Retention Time > 1.2), confirming the removal of the lipophilic azo-dimers.

Protocol B: Stability-Indicating LC-MS Assay

Standard HPLC methods may fail to detect the hydrolysis of the nitrile group. This LC-MS protocol ensures complete mass balance verification.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Do not use water or aqueous buffers for the initial stock solution, as prolonged sitting in aqueous media can induce on-column nitrile hydrolysis, yielding false positives for degradation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Gradient: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via Electrospray Ionization (ESI) in positive mode.

Self-Validation Check: The system validates its own integrity through mass balance. The parent mass ( [M+H]+ = 213.1 m/z) must account for >99% of the Total Ion Chromatogram (TIC). If you observe a mass of 231.1 m/z, the nitrile has hydrolyzed to an amide ( +H2​O ). If you observe a mass around 423 m/z, the amine has undergone oxidative dimerization.

Sources

Reference Data & Comparative Studies

Comparative

UV-Vis absorption spectra comparison for 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Comparative UV-Vis Spectroscopic Analysis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile and Structural Analogs As a Senior Application Scientist, I frequently utilize UV-Vis spectroscopy not merely as a routine...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile and Structural Analogs

As a Senior Application Scientist, I frequently utilize UV-Vis spectroscopy not merely as a routine identity check, but as a primary analytical window into the electronic environment of heterocyclic scaffolds. 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile (ABMPC) is a highly versatile building block, extensively utilized in the synthesis of pyrazolo[3,4-d]pyrimidines—classes of molecules evaluated for everything from advanced anti-corrosion applications to targeted therapeutics.

Understanding the photophysical profile of ABMPC is critical for downstream pharmacokinetic quantification, binding assays, and reaction monitoring. This guide provides an objective, data-driven comparison of ABMPC against its widely used conjugated analog, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (AMPhPC) .

Mechanistic Causality: The Role of N1 Substitution in Electronic Transitions

The UV-Vis absorption profile of a pyrazole derivative is fundamentally dictated by the extent of its conjugated π -system.

In ABMPC , the presence of the methylene spacer ( −CH2​− ) in the benzyl group acts as a strict electronic insulator. This effectively uncouples the aromatic phenyl ring from the pyrazole core, a structural phenomenon similarly exploited in the design of stable 1[1]. Consequently, the UV-Vis spectrum of ABMPC is a linear combination of two isolated chromophores:

  • The substituted pyrazole core: A push-pull system driven by the C5-amino donor and C4-carbonitrile acceptor, absorbing in the deep UV region.

  • The isolated benzyl ring: Exhibiting weak, forbidden benzenoid transitions.

In stark contrast, AMPhPC features a phenyl group directly attached to the N1 position. This allows for extended π -conjugation across the entire molecular axis, lowering the HOMO-LUMO energy gap. This extended conjugation results in a pronounced bathochromic (red) shift and a hyperchromic effect (increased absorptivity), which is well-documented in the evaluation of these scaffolds as2[2].

ElectronicTransitions cluster_ABMPC ABMPC (1-Benzyl) cluster_AMPhPC AMPhPC (1-Phenyl) A1 Pyrazole Core (Push-Pull) A3 λmax ~228 nm (π → π*) A1->A3 A2 Isolated Phenyl (Benzenoid) A4 λmax ~265 nm (Weak) A2->A4 B1 Extended Conjugation (N1-Phenyl + Pyrazole) B2 Lower HOMO-LUMO Gap B1->B2 B3 λmax 234 nm (Strong π → π*) B2->B3 B4 λmax 380 nm (n → π* / CT) B2->B4

Electronic transition pathways comparing insulated vs. conjugated pyrazole systems.

Comparative Quantitative Data

To objectively compare performance, we must look at the molar absorptivity ( ϵ ) and wavelength maxima ( λmax​ ) in a standardized polar protic solvent.

Table 1: UV-Vis Absorption Characteristics in Methanol (298 K)

CompoundN1 SubstituentConjugation StatusPrimary λmax​ (nm)Secondary λmax​ (nm) logϵ (Primary)
ABMPC BenzylInsulated~228260 - 270 (weak)~4.15
AMPhPC PhenylExtended2343804.50

(Note: Data for AMPhPC is derived from its characterization as a key intermediate in pyrazolopyrimidinone synthesis[2].)

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure high-fidelity data that strictly complies with the Beer-Lambert law, the following protocol integrates internal validation steps to rule out solvent artifacts or concentration-dependent aggregation.

Step 1: Solvent Selection & Baseline Correction

  • Action: Use HPLC-grade Methanol (UV cutoff ~205 nm).

  • Causality: Methanol provides excellent solvation for polar heterocycles containing amino and carbonitrile groups while maintaining a wide optical window.

  • Validation: Perform a dual-beam baseline scan using matched quartz cuvettes (10 mm path length) filled with pure solvent. A flat baseline ( ΔA<0.005 ) validates cuvette matching and optical clarity.

Step 2: Stock Solution Preparation

  • Action: Weigh exactly 1.0 mg of the pyrazole derivative using a microbalance. Dissolve in 10.0 mL of Methanol to create a primary stock. Sonicate for 5 minutes.

  • Causality: Sonication ensures the complete disruption of any micro-crystalline aggregates that could cause light scattering (Rayleigh scattering) during the scan.

Step 3: Serial Dilution & Linearity Check

  • Action: Prepare a concentration gradient (e.g., 5, 10, 20, 40, 50 μM ).

  • Validation: Plot Absorbance vs. Concentration at the primary λmax​ . An R2>0.999 confirms the absence of inner-filter effects and validates the quantitative reliability of the assay.

Step 4: Spectral Acquisition

  • Action: Scan range: 200 nm to 500 nm. Scan rate: 240 nm/min; Data interval: 1 nm.

  • Causality: A 240 nm/min scan rate perfectly balances spectral resolution with acquisition time, preventing solvent evaporation artifacts during the measurement.

UVVisProtocol Step1 1. Solvent & Cuvette Prep HPLC-Grade MeOH Step2 2. Baseline Correction Dual-Beam Scan (ΔA < 0.005) Step1->Step2 Step3 3. Stock Preparation 1.0 mg in 10 mL MeOH Step2->Step3 Step4 4. Serial Dilution 5, 10, 20, 40, 50 μM Step3->Step4 Step5 5. Linearity Validation Plot A vs. C (R² > 0.999) Step4->Step5 Step6 6. Spectral Acquisition 200-500 nm, 1 nm interval Step5->Step6

Step-by-step self-validating workflow for UV-Vis spectroscopic analysis.

Applications in Drug Development and Material Science

The distinct UV-Vis signatures of these molecules are highly actionable data points in applied research:

  • Pharmacokinetic Profiling: The strong absorption maxima are utilized for precise 3 in biological matrices[3].

  • Reaction Monitoring: When ABMPC is used to synthesize complex4, the disappearance of the sharp primary band and the emergence of new red-shifted bands serve as a real-time kinetic monitor for ring-closure reactions[4].

  • Surface Chemistry: In the context of 5, the adsorption of these nitrogen-rich heterocycles onto steel surfaces can be quantitatively tracked by measuring the depletion of their UV-Vis absorbance in the corrosive medium over time[5].

References

  • Synthesis and In Silico Docking Study towards M-Pro of Novel Heterocyclic Compounds Derived from Pyrazolopyrimidinone as Putative SARS-CoV-2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties Source: National Institutes of Health (PMC) URL:[Link]

  • In vitro leishmanicidal activity of pyrazole-containing polyamine macrocycles Source: Cambridge University Press URL:[Link]

  • Green inhibitors for steel corrosion in acidic environment Source: Griffith University Research Repository URL:[Link]

Sources

Safety & Regulatory Compliance

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